3-Chloro-6-(hydroxymethyl)pyrazine-2-carbonitrile
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Overview
Description
3-Chloro-6-(hydroxymethyl)pyrazine-2-carbonitrile is a heterocyclic compound with the molecular formula C6H4ClN3O. It is characterized by the presence of a pyrazine ring substituted with a chloro group, a hydroxymethyl group, and a carbonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(hydroxymethyl)pyrazine-2-carbonitrile typically involves the chlorination of 6-(hydroxymethyl)pyrazine-2-carbonitrile. One common method includes the use of thionyl chloride (SOCl2) as a chlorinating agent under reflux conditions. The reaction proceeds as follows: [ \text{6-(hydroxymethyl)pyrazine-2-carbonitrile} + \text{SOCl}_2 \rightarrow \text{this compound} + \text{HCl} + \text{SO}_2 ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-6-(hydroxymethyl)pyrazine-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in an aqueous medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 3-Chloro-6-(carboxymethyl)pyrazine-2-carbonitrile.
Reduction: 3-Chloro-6-(hydroxymethyl)pyrazine-2-amine.
Substitution: 3-Amino-6-(hydroxymethyl)pyrazine-2-carbonitrile or 3-Thio-6-(hydroxymethyl)pyrazine-2-carbonitrile.
Scientific Research Applications
3-Chloro-6-(hydroxymethyl)pyrazine-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the development of bioactive molecules with potential antimicrobial and anticancer properties.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-Chloro-6-(hydroxymethyl)pyrazine-2-carbonitrile involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the activity of enzymes essential for bacterial cell wall synthesis. Molecular docking studies have shown that derivatives of this compound can bind to the active site of mycobacterial enoyl-ACP reductase (InhA), thereby inhibiting its function .
Comparison with Similar Compounds
Similar Compounds
3-Chloropyrazine-2-carbonitrile: Lacks the hydroxymethyl group, making it less versatile in chemical modifications.
6-(Hydroxymethyl)pyrazine-2-carbonitrile: Lacks the chloro group, which reduces its reactivity in substitution reactions.
Uniqueness
3-Chloro-6-(hydroxymethyl)pyrazine-2-carbonitrile is unique due to the presence of both a chloro and a hydroxymethyl group on the pyrazine ring. This dual functionality allows for a wider range of chemical reactions and modifications, making it a valuable intermediate in the synthesis of various bioactive compounds .
Properties
Molecular Formula |
C6H4ClN3O |
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Molecular Weight |
169.57 g/mol |
IUPAC Name |
3-chloro-6-(hydroxymethyl)pyrazine-2-carbonitrile |
InChI |
InChI=1S/C6H4ClN3O/c7-6-5(1-8)10-4(3-11)2-9-6/h2,11H,3H2 |
InChI Key |
WJOCUOANJCXAGH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C(=N1)Cl)C#N)CO |
Origin of Product |
United States |
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